Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate
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Overview
Description
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate is a heterocyclic compound containing a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These motifs are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Preparation Methods
The synthesis of ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate can be achieved through various synthetic routes. One common method involves the reaction of amine and arene aldehydes under refluxing toluene, followed by the addition of ethyl acrylate . This reaction typically requires a catalyst, such as β-cyclodextrin-SO3H, to improve yield and selectivity . Industrial production methods often employ green chemistry techniques, such as microwave irradiation and nano-catalysis, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild acids, bases, and organic solvents. Major products formed from these reactions are typically thiazolidine derivatives with varied biological activities .
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate involves its interaction with various molecular targets and pathways. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which plays a role in antidiabetic activity . Additionally, the compound can inhibit cytoplasmic Mur ligase enzyme, contributing to its antimicrobial activity . It also scavenges reactive oxygen species (ROS), providing antioxidant effects .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, this compound activates the PPARγ receptor.
Thiazole: Exhibits diverse biological activities, including antimicrobial and antifungal properties.
Thiazolidin-4-one: Demonstrates significant anticancer activities and is used in drug design.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic versatility .
Properties
CAS No. |
75606-53-0 |
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Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)pent-4-enoate |
InChI |
InChI=1S/C11H19NO2S/c1-4-6-9(10(13)14-5-2)11(3)12-7-8-15-11/h4,9,12H,1,5-8H2,2-3H3 |
InChI Key |
LNWIIIHSXUAKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C1(NCCS1)C |
Origin of Product |
United States |
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